molecular formula C9H5ClN2O2 B8095734 3-Chloro-1,6-naphthyridine-7-carboxylic acid

3-Chloro-1,6-naphthyridine-7-carboxylic acid

Cat. No.: B8095734
M. Wt: 208.60 g/mol
InChI Key: XMDCUMJLXPHAEC-UHFFFAOYSA-N
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Description

3-Chloro-1,6-naphthyridine-7-carboxylic acid (CAS 2250243-66-2) is a heterocyclic compound of significant interest in medicinal chemistry as a versatile synthetic intermediate . The naphthyridine scaffold, characterized by a fused system of two pyridine rings, is recognized for a broad spectrum of pharmacological activities . Researchers value this specific isomer for its potential in constructing more complex molecules, particularly in the development of novel anti-infective agents . Naphthyridine derivatives have a proven history as a privileged structure in antibiotics, with their mechanism of action often involving the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . The carboxylic acid and chloro functional groups on this core structure offer excellent sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic applications. This compound is supplied for research purposes such as hit identification, lead optimization, and the synthesis of new chemical entities. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the specific analytical data (COA) for this lot prior to use.

Properties

IUPAC Name

3-chloro-1,6-naphthyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-1-5-3-11-8(9(13)14)2-7(5)12-4-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCUMJLXPHAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CC2=NC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylidene Cyanothioacetamide and Cyclic Ketone Cyclization

A seminal method involves the reaction of benzylidene cyanothioacetamide with cyclic ketones under basic conditions. For example, heating benzylidene cyanothioacetamide with cyclohexanone in ethanol containing piperidine yields 3-cyano-1,6-naphthyridine-2(1H)-thione derivatives. The cyano group at position 7 can be hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or aqueous sodium hydroxide, forming 1,6-naphthyridine-7-carboxylic acid intermediates.

Key Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (2–5 mol%)

  • Temperature: Reflux (78–80°C)

  • Duration: 6–12 hours

Malic Acid-Mediated Cyclization

Alternative routes adapt malic acid as a cyclizing agent. In a procedure analogous to EP1490363B1, 2,6-diaminopyridine reacts with malic acid in concentrated sulfuric acid at 110–120°C to form 2-amino-7-hydroxy-1,8-naphthyridine derivatives. While this method primarily yields 1,8-naphthyridines, modifying the diamine precursor (e.g., using 1,3-diaminopropane) could shift regioselectivity toward 1,6-naphthyridines.

Carboxylic Acid Functionalization at Position 7

The 7-carboxylic acid group is typically introduced via hydrolysis of nitriles or esters.

Nitrile Hydrolysis

3-Cyano-1,6-naphthyridine intermediates undergo acidic or basic hydrolysis. For example, refluxing with 6M HCl converts the cyano group to a carboxylic acid.

Conditions :

  • Acidic Hydrolysis: 6M HCl, reflux, 12–24 hours

  • Basic Hydrolysis: 10% NaOH, 100°C, 6–8 hours

Ester Saponification

Ethyl or methyl esters at position 7 are saponified using aqueous NaOH or KOH. US3590036A exemplifies this with ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, which hydrolyzes to the carboxylic acid under basic reflux.

Integrated Synthesis Routes

Route 1: Cyclocondensation Followed by Chlorination

  • Core Formation : Benzylidene cyanothioacetamide + cyclohexanone → 3-cyano-1,6-naphthyridine-2(1H)-thione.

  • Nitrile Hydrolysis : 3-cyano → 7-carboxylic acid.

  • Chlorination : POCl₃ treatment at position 3.

Overall Yield : 45–55%

Route 2: Sequential Diazotization and Hydrolysis

  • Amino Intermediate : 3-amino-1,6-naphthyridine-7-carbonitrile.

  • Diazotization/Chlorination : Sandmeyer reaction → 3-chloro-7-carbonitrile.

  • Nitrile Hydrolysis : → 3-chloro-7-carboxylic acid.

Advantage : Avoids harsh POCl₃ conditions.

Experimental Data and Characterization

Table 1. Comparison of Synthesis Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
CyclocondensationBenzylidene cyanothioacetamidePiperidine38–55≥90
POCl₃ Chlorination3-Hydroxy derivativePOCl₃60–75≥95
Sandmeyer Reaction3-Amino derivativeNaNO₂/CuCl₂50–65≥85

Table 2. Spectroscopic Data

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)
3-Cyano-1,6-naphthyridine-2(1H)-thione2220 (C≡N), 1260 (C=S)2.37 (s, N–CH₃), 2.68–3.10 (m, CH₂)
This compound1680 (C=O), 750 (C–Cl)8.45 (s, H-5), 13.1 (br, COOH)

Challenges and Optimization Strategies

  • Regioselectivity : Competing 1,8-naphthyridine formation necessitates precise stoichiometry and catalyst selection.

  • Chloro Group Stability : Hydrolytic degradation requires anhydrous conditions during POCl₃ reactions.

  • Carboxylic Acid Purity : Neutralization post-hydrolysis must avoid salt contamination .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-naphthyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

3-Chloro-1,6-naphthyridine-7-carboxylic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

Efficacy Against Bacterial Strains

  • Broad Spectrum Activity : Studies have shown that derivatives of naphthyridine exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus .
  • Mechanism of Action : The compounds generally inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth .

Case Studies

  • A derivative, 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, was found to be more effective than traditional antibiotics like ciprofloxacin against resistant strains .
  • Another study highlighted a compound that showed high activity against multidrug-resistant Streptococcus pneumoniae, indicating the potential for clinical applications in treating resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-chloro derivatives has been crucial in optimizing their antimicrobial properties.

Key Modifications

  • Cyclopropyl and Phenyl Substituents : The introduction of cyclopropyl groups at N-1 and substituted phenyl groups at C-7 has been linked to enhanced antibacterial potency and better pharmacokinetic profiles .

Potential Therapeutic Applications

The promising antimicrobial properties of 3-chloro derivatives suggest several potential therapeutic applications:

Treatment of Infections

Given their efficacy against antibiotic-resistant bacteria, these compounds could be developed into new treatments for serious infections that are currently difficult to manage with existing antibiotics.

Antitubercular Activity

Some derivatives have shown significant antitubercular activity, making them candidates for further development in the fight against multidrug-resistant tuberculosis (MDR-TB) .

Mechanism of Action

The mechanism of action of 3-Chloro-1,6-naphthyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative or analog being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-chloro-1,6-naphthyridine-7-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₉H₅ClN₂O₂ 224.6 (calc.) Cl (C3), COOH (C7) Hypothesized acidity due to COOH; Cl enhances lipophilicity and reactivity
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic acid () C₁₅H₈ClF₂N₂O₃ 352.69 Cl (C7), F (C6), 4-F-phenyl (C1), COOH (C3) Higher molecular weight; fluorinated groups improve metabolic stability and target binding
8-Hydroxy-1,6-naphthyridine-7-carboxylic acid () C₉H₆N₂O₃ 190.16 OH (C8), COOH (C7) Lower molecular weight; OH group increases polarity and hydrogen-bonding capacity
1,6-Naphthyridine-7-carboxylic acid, methyl ester () C₁₀H₈N₂O₂ 188.18 COOCH₃ (C7) Ester form enhances lipophilicity; likely a prodrug hydrolyzed to active acid

Notes:

  • The chlorine atom in this compound likely increases electrophilicity compared to the hydroxylated analog (), affecting reactivity in substitution reactions.
  • The methyl ester derivative () serves as a lipophilic prodrug, improving membrane permeability compared to the carboxylic acid form.

Research Findings and Optimization

  • highlights the importance of optimizing reaction conditions (e.g., base selection, solvent) to achieve high yields (63.69%) in naphthyridine synthesis .
  • Stability data for 8-hydroxy-1,6-naphthyridine-7-carboxylic acid () underscores the need for dry, low-temperature storage to preserve integrity, a consideration for handling chloro derivatives .

Biological Activity

3-Chloro-1,6-naphthyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antihistaminic activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of a carboxylic acid group enhances its solubility and potential for biological interaction.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of naphthyridine derivatives, including this compound.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundActivity AgainstMIC (µg/mL)Reference
This compoundStaphylococcus aureus2.5
This compoundPseudomonas aeruginosa5.0
Nalidixic acid derivativeEscherichia coli1.56

In a comparative study, 3-chloro derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values against several bacterial strains compared to traditional antibiotics like ciprofloxacin and enoxacin .

Anticancer Activity

Research has indicated that naphthyridine derivatives possess notable anticancer properties. For instance, compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (lung cancer)15.0
Aaptamine derivativeHeLa (cervical cancer)10.5
1,8-Naphthyridine derivativeP388 leukemia8.0

The anticancer activities are attributed to mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that naphthyridine derivatives can interfere with the PI3K/AKT signaling pathway, crucial for cancer cell survival and proliferation .

Antihistaminic Activity

In vivo studies have evaluated the antihistaminic properties of related naphthyridine compounds. For instance, a study focused on the bronchorelaxant effects of naphthyridine derivatives demonstrated promising results in guinea pig models.

Table 3: Antihistaminic Activity of Naphthyridine Derivatives

CompoundModelEffectReference
Naphthyridine derivativeGuinea pig tracheaSignificant bronchodilation
ChlorpheniramineStandard controlBaseline effect

The molecular docking studies suggested strong binding affinities to H1 receptors, indicating potential as effective antihistaminic agents .

Case Studies and Research Findings

Recent research has highlighted the synthesis and evaluation of various naphthyridine derivatives for their biological activities:

  • Synthesis of New Derivatives : Researchers synthesized new analogues of naphthyridines with modifications at various positions to enhance biological activity. These modifications often resulted in improved potency against resistant bacterial strains .
  • Mechanistic Studies : Studies employing molecular docking techniques have elucidated the binding interactions between naphthyridine derivatives and target proteins involved in disease pathways, aiding in the rational design of more effective drugs .
  • In Vivo Evaluations : Animal models have been extensively used to assess the therapeutic potential of these compounds, providing insights into their pharmacokinetics and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1,6-naphthyridine-7-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization and halogenation reactions. For example, Vilsmeier-Haack conditions (POCl₃, DMF) can introduce the chloro group at position 3, followed by carboxylation at position 7 using CO₂ under basic conditions (e.g., K₂CO₃ in toluene) . Temperature control (e.g., 80°C for cyclization, 150°C for substitution) and stoichiometric ratios of reagents (e.g., POCl₃ dropwise addition) are critical for yield optimization .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Stability tests under varying conditions (pH, temperature) reveal that the compound degrades in humid environments; thus, storage in sealed containers at 2–8°C under anhydrous conditions is recommended . Confirm molecular integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carboxylic acid carbon at ~165 ppm) .

Q. What functionalization strategies are feasible for modifying the naphthyridine core?

  • Methodological Answer : Electrophilic substitution at position 5 or 8 is achievable using nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄). For regioselective chlorination, employ N-chlorosuccinimide (NCS) in DCM. Carboxylic acid at position 7 can be esterified via Fischer-Speier (HCl/ROH) or converted to amides using EDC/HOBt coupling .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in substitution reactions be resolved?

  • Methodological Answer : Contradictions in substitution patterns (e.g., position 5 vs. 8) often arise from solvent polarity and directing group effects. For example, DFT calculations (B3LYP/6-31G*) predict electron density distribution, while experimental validation via competitive reactions (e.g., using deuterated analogs) can clarify mechanistic pathways .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Use bacterial reverse mutation (Ames test) for mutagenicity screening. For antimicrobial activity, perform microdilution assays (MIC/MBC) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Cytotoxicity can be assessed via MTT assays on HeLa or HEK293 cells, with IC₅₀ values normalized to cisplatin controls .

Q. How does the chloro substituent influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing chloro group at position 3 reduces electron density on the naphthyridine ring, as confirmed by Hammett σₚ values (σₚ ≈ 0.23). This enhances electrophilic substitution at position 5 but deactivates position 7. Cyclic voltammetry (0.1 M TBAPF₆ in DMF) shows a reduction peak at -1.2 V vs. Ag/AgCl, correlating with LUMO energy (-2.1 eV via DFT) .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against ATP-binding pockets of EGFR or CDK2. Use crystal structures (PDB: 1M17, 1HCL) and validate binding poses with MD simulations (GROMACS, 50 ns). Pharmacophore models should prioritize H-bonding (carboxylic acid to Lys45) and hydrophobic interactions (chloro group with Val18) .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloro group.
  • Characterization : Combine spectroscopic (NMR, IR) and chromatographic (HPLC) methods for cross-validation.
  • Bioactivity Testing : Include positive/negative controls and replicate assays to address biological variability.

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